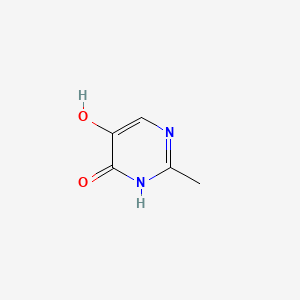
4(1H)-Pyrimidinone, 5-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylpyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with urea in the presence of a base can yield the desired pyrimidinone compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or water.
Industrial Production Methods
Industrial production methods for 5-Hydroxy-2-methylpyrimidin-4(1H)-one often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques can improve the overall production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-oxo-2-methylpyrimidin-4(1H)-one, while reduction could produce 5-hydroxy-2-methylpyrimidin-4(1H)-one derivatives with different substituents.
Scientific Research Applications
5-Hydroxy-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and nucleic acid interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylpyrimidin-4(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4(1H)-one: Lacks the hydroxyl group at position 5.
5-Hydroxy-4(1H)-pyrimidinone: Lacks the methyl group at position 2.
5-Hydroxy-2-methylpyrimidine: Lacks the carbonyl group at position 4.
Uniqueness
5-Hydroxy-2-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxyl group at position 5 and the methyl group at position 2, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
24614-14-0 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2O2/c1-3-6-2-4(8)5(9)7-3/h2,8H,1H3,(H,6,7,9) |
InChI Key |
RGDXNCPSBLAJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


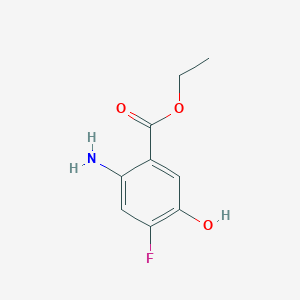
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)


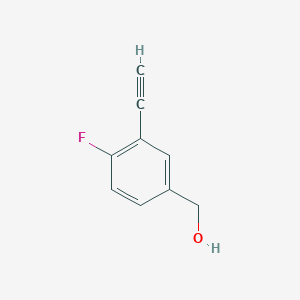
![3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine](/img/structure/B13099268.png)
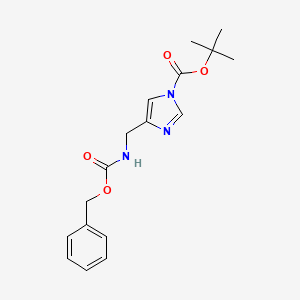
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

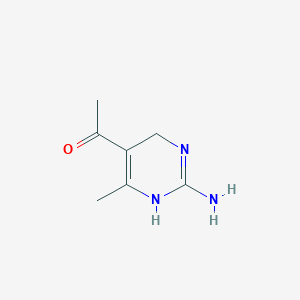

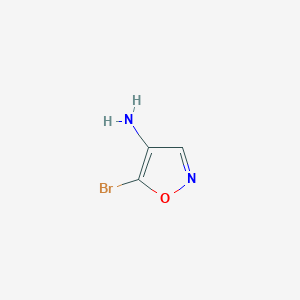
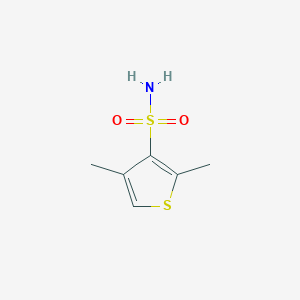
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
